2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl (-S-) bridge connecting the triazole moiety to an ethanone group. The triazole ring is substituted with a methyl group at the 4-position, while the ethanone fragment is linked to a 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline scaffold. The methyl groups on the quinoline may improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
Molecular Formula |
C23H26N4OS |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C23H26N4OS/c1-22(2)15-23(3,17-10-6-5-7-11-17)18-12-8-9-13-19(18)27(22)20(28)14-29-21-25-24-16-26(21)4/h5-13,16H,14-15H2,1-4H3 |
InChI Key |
JTLGDSRWYKXXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NN=CN3C)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the quinoline moiety. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions usually involve refluxing in ethanol for 24-36 hours .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the quinoline moiety, potentially altering its electronic properties.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antifungal and Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against fungal infections. Studies have shown that similar triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives effectively inhibited various fungal strains. The specific compound's structure may enhance its binding affinity to fungal enzymes involved in sterol synthesis.
Anticancer Properties
The quinoline structure is known for its anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. The combination of the triazole and quinoline structures may offer synergistic effects in targeting cancer pathways.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | Structure A | 15 | Breast |
| Compound B | Structure B | 10 | Lung |
| 2-[(4-methyl...] | Structure C | TBD | TBD |
Fungicides
The compound's antifungal properties make it a candidate for agricultural fungicides. Triazole-based fungicides are widely used to control plant diseases caused by fungi. The unique structure of this compound could lead to the development of new fungicides with improved efficacy and reduced resistance.
Case Study : Research conducted on triazole fungicides has shown that they can effectively manage diseases such as powdery mildew and rust in various crops. The potential application of this compound could be explored further in field trials to assess its effectiveness against specific pathogens .
Organic Light Emitting Diodes (OLEDs)
The electronic properties of compounds containing triazole and quinoline units can be advantageous in materials science, particularly in the development of organic light-emitting diodes (OLEDs). These compounds can be engineered to exhibit desirable photophysical properties.
Data Table: Photophysical Properties of Related Compounds
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Compound X | 450 | 25 |
| Compound Y | 520 | 30 |
| 2-[(4-methyl...] | TBD | TBD |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, affecting enzyme activity, while the quinoline moiety can interact with various biological pathways. These interactions can lead to the inhibition of cell proliferation and other biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs primarily differ in substituents on the triazole ring, the ethanone-linked aromatic system, and the presence of heterocyclic scaffolds. Key comparisons include:
Physicochemical and Bioactivity Insights
- Target Compound vs. Fluorinated compounds often exhibit enhanced metabolic stability but may suffer from reduced solubility .
- Methoxy-Substituted Derivatives (e.g., ): Methoxy and hydroxyl groups improve aqueous solubility via polar interactions, which could enhance bioavailability. However, the target compound’s dihydroquinoline may offer superior binding to hydrophobic pockets in enzymes or receptors .
Chlorinated and Methylated Derivatives (e.g., ) :
Chlorine atoms in the analog enhance halogen bonding, while the target’s methyl groups prioritize steric shielding and lipophilicity. This distinction may influence selectivity in drug-target interactions .
Structural Analysis and Computational Studies
highlights the use of X-ray crystallography and DFT calculations to compare geometric parameters. The target compound’s dihydroquinoline scaffold likely results in a more planar structure compared to cyclobutyl or isoquinoline-containing analogs (e.g., ). This planarity may favor intermolecular interactions in solid-state packing or protein binding .
Biological Activity
The compound 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications and mechanisms of action.
The compound has a complex structure that includes a triazole ring and a quinoline moiety. Its molecular formula is , with a molecular weight of approximately 342.46 g/mol.
Triazoles are known to exhibit various biological activities due to their ability to interact with biological macromolecules. The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes such as cytochrome P450, which are crucial in drug metabolism and synthesis of steroid hormones.
- Antimicrobial Activity : The presence of the triazole ring contributes to antifungal and antibacterial properties by disrupting cell membrane integrity.
- Anticancer Properties : Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to the one have demonstrated significant cytotoxicity against human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (colon cancer) | 6.2 |
| Compound B | T47D (breast cancer) | 27.3 |
| Compound C | SISO (cervical cancer) | 3.06 |
These findings indicate that modifications in the triazole structure can enhance anticancer activity by altering the interaction with cellular targets .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays. Triazoles generally exhibit broad-spectrum activity against fungi and bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Staphylococcus aureus | 1 µg/mL |
These results suggest that the compound could be effective in treating infections caused by resistant strains .
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to the target compound:
- Study on Anticancer Efficacy : A study evaluated a series of triazole derivatives against various cancer cell lines and found that modifications at the sulfur position significantly increased cytotoxicity. The lead compound exhibited an IC50 value comparable to standard chemotherapeutics like cisplatin .
- Antimicrobial Screening : Another study screened several triazole compounds for antimicrobial properties and reported that specific substitutions enhanced activity against Candida species and Staphylococcus aureus, demonstrating the importance of structural diversity in developing effective antimicrobial agents .
Q & A
Q. Q1. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
Answer: The synthesis of triazole-containing compounds typically involves nucleophilic substitution or cyclization reactions. For example, a thiol-triazole intermediate can be reacted with a ketone derivative under alkaline conditions (e.g., K₂CO₃ in acetone) to form the sulfanyl linkage. Key parameters to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) improve solubility and reaction efficiency .
- Catalyst/base : Alkali carbonates (e.g., K₂CO₃) facilitate deprotonation of thiol groups.
- Reaction time : Stirring for 1–2 hours at reflux ensures completion .
Q. Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | K₂CO₃, acetone, reflux (1 hr) | Activate thiol group |
| 2 | 2-chloroethanone derivative | Nucleophilic substitution |
| 3 | Ethanol recrystallization | Purification |
Q. Q2. How can the molecular structure of this compound be confirmed experimentally?
Answer: X-ray crystallography is the gold standard for structural confirmation. For example:
- Data collection : Use a Stoe IPDS II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELXL-97 to refine atomic coordinates and displacement parameters .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values to resolve discrepancies (e.g., triazole ring distortions) .
Q. Complementary Techniques :
- NMR : Confirm substituent positions (e.g., ¹H NMR for methyl groups at δ 2.1–2.5 ppm).
- FT-IR : Validate sulfanyl (C–S) stretches at 600–700 cm⁻¹ .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data?
Answer: Discrepancies in bond lengths or electronic properties often arise from crystal packing effects or solvent interactions. To address this:
DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to optimize geometry .
Compare Parameters :
| Parameter | Experimental (X-ray) | DFT-Calculated | Discrepancy Resolution |
|---|---|---|---|
| C–S Bond | 1.78 Å | 1.82 Å | Adjust for crystal packing |
| HOMO-LUMO | N/A | 4.2 eV | Validate with UV-Vis |
Solvent Models : Include PCM (Polarizable Continuum Model) to simulate solvent effects .
Q. Q4. What experimental designs are suitable for evaluating the biological activity of this compound?
Answer: Focus on in vitro assays to assess pharmacological potential:
- Antimicrobial Activity : Use microdilution assays (e.g., against S. aureus or E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) with IC₅₀ calculation .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ELISA-based monitoring) .
Q. Critical Controls :
- Include positive controls (e.g., ampicillin for antimicrobial tests).
- Validate solubility in DMSO/PBS to avoid false negatives.
Q. Q5. How can researchers investigate the environmental fate and degradation pathways of this compound?
Answer: Adopt a tiered approach:
Abiotic Degradation :
- Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C, monitor via HPLC .
- Photolysis : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
Biotic Degradation :
Q. Key Parameters :
| Study Type | Duration | Analytical Method |
|---|---|---|
| Hydrolysis | 7–30 days | HPLC (C18 column) |
| Photolysis | 24–72 hrs | LC-MS (Q-TOF) |
Q. Q6. What strategies can mitigate challenges in crystallizing this compound for structural studies?
Answer: Crystallization difficulties often stem from flexibility in the dihydroquinoline moiety. Solutions include:
- Solvent Screening : Test mixtures of ethanol/dichloromethane (1:1 v/v) for slow evaporation .
- Temperature Gradients : Gradually cool from 40°C to 4°C to promote nucleation .
- Additives : Introduce trace ethyl acetate to reduce viscosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
